1,2,5-Oxadiazole, 3,3'-azobis[4-methoxy-
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Overview
Description
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- is a heterocyclic aromatic compound belonging to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in various fields such as material science, medicinal chemistry, and high-energy materials .
Preparation Methods
The synthesis of 1,2,5-oxadiazole derivatives typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at elevated temperatures using metal hydroxides . For instance, the preparation of 1,2,5-oxadiazole can be achieved by heating glyoxime in the presence of succinic anhydride at 150°C . Industrial production methods often involve similar cyclization reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxadiazole derivatives into their corresponding amines or alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation and chloroacetyl chloride for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole, 3,3’-azobis[4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways . For example, oxadiazole derivatives can inhibit enzymes involved in cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- can be compared with other oxadiazole isomers, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and high-energy materials.
1,3,4-Oxadiazole: Exhibits similar biological activities and is used in drug design.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to ring-open.
The uniqueness of 1,2,5-oxadiazole lies in its stability and versatility, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
108262-17-5 |
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Molecular Formula |
C6H6N6O4 |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
bis(4-methoxy-1,2,5-oxadiazol-3-yl)diazene |
InChI |
InChI=1S/C6H6N6O4/c1-13-5-3(9-15-11-5)7-8-4-6(14-2)12-16-10-4/h1-2H3 |
InChI Key |
LNCUNZPBSMPIMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NON=C1N=NC2=NON=C2OC |
Origin of Product |
United States |
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